2-Bromo-5-(1-methylpiperidin-2-yl)pyridine
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Overview
Description
2-Bromo-5-(1-methylpiperidin-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom and a piperidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine typically involves the bromination of 5-(1-methylpiperidin-2-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1-methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to the formation of pyridine N-oxides or reduced piperidine derivatives .
Scientific Research Applications
2-Bromo-5-(1-methylpiperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound finds use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-methylpiperidin-2-yl)pyridine largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The presence of the bromine atom and the piperidine ring can enhance its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a piperidine ring, leading to different pharmacological properties.
Uniqueness
2-Bromo-5-(1-methylpiperidin-2-yl)pyridine is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-bromo-5-(1-methylpiperidin-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14-7-3-2-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEOVQRIETVYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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